Ethyl [4-(aminocarbonyl)-1-piperidinyl]acetate
Description
Ethyl [4-(aminocarbonyl)-1-piperidinyl]acetate (C10H18N2O3) is a piperidine-derived ester compound with a molecular weight of 214.26 g/mol. It features a piperidine ring substituted at the 1-position with an acetamide group (aminocarbonyl) and an ethyl acetate moiety. This structure confers unique physicochemical properties, making it a candidate for pharmaceutical and synthetic chemistry applications. The compound is cataloged under product numbers such as OTV000332 (AldrichCPR) and referenced in chemical databases for its role in intermediate synthesis .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-carbamoylpiperidin-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-2-15-9(13)7-12-5-3-8(4-6-12)10(11)14/h8H,2-7H2,1H3,(H2,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRLETQJRAIBFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCC(CC1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl [4-(aminocarbonyl)-1-piperidinyl]acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various chemical pathways involving the piperidine ring. The synthesis often includes the formation of the piperidine core followed by the introduction of the aminocarbonyl group. For example, one study reported the synthesis of related piperidine derivatives through a series of reactions that included acylation and cyclization steps .
Biological Activities
1. Antibacterial Properties
Several studies have evaluated the antibacterial activity of piperidine derivatives, including this compound. For instance, compounds derived from piperidine structures have shown significant antibacterial effects against Gram-negative bacteria. A recent study highlighted that derivatives exhibited promising activity against strains such as Pseudomonas aeruginosa and Escherichia coli, suggesting potential applications in treating infections caused by multidrug-resistant organisms .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that certain piperidine derivatives can inhibit the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory responses. In vitro studies using THP-1 cells demonstrated that these compounds could significantly reduce IL-1β release and pyroptotic cell death, indicating their potential as anti-inflammatory agents .
3. Neuropharmacological Effects
This compound has been studied for its neuropharmacological effects, particularly in models of anxiety and depression. Some derivatives have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating mood disorders. For instance, compounds with similar piperidine structures were evaluated for their antidepressant-like activities in animal models .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Receptor Modulation: It may interact with various receptors in the central nervous system, influencing neurotransmitter release and uptake.
- Cell Signaling Pathways: The ability to modulate pathways such as NLRP3 suggests a role in regulating inflammatory responses at the cellular level.
Case Study 1: Antibacterial Efficacy
A study focused on synthesizing and evaluating a series of piperidine derivatives against bacterial strains. This compound was among those tested, showing effective inhibition against E. coli with an MIC (Minimum Inhibitory Concentration) value of 16 µg/mL .
Case Study 2: Anti-inflammatory Activity
In another investigation, researchers treated differentiated THP-1 macrophages with this compound and assessed its impact on IL-1β production following LPS stimulation. The results indicated a significant decrease in IL-1β levels compared to control groups, supporting its potential as an anti-inflammatory agent .
Scientific Research Applications
Medicinal Chemistry and Drug Design
The compound's structural properties allow it to interact with various biological targets, making it a candidate for drug development. The presence of both ester and amine functional groups enhances its reactivity, which can be exploited in synthesizing biologically active molecules.
Potential Biological Activities
Ethyl [4-(aminocarbonyl)-1-piperidinyl]acetate has shown promise in several pharmacological contexts:
- Opioid Antagonism : Similar compounds have been studied for their roles as opioid antagonists, which may lead to the development of new analgesics or addiction treatments .
- Neuropharmacology : Its structural similarity to known neuroactive compounds positions it as a candidate for research into treatments for neurological disorders.
Synthesis and Reactivity
The synthesis of this compound can be achieved through various methodologies, including:
- Esterification Reactions : Combining piperidine derivatives with ethyl acetate under acidic conditions.
- Amidation Techniques : Reacting amines with carbonyl compounds to form the aminocarbonyl group.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Comparative Analysis with Related Compounds
A comparison of this compound with structurally related compounds can provide insights into its unique properties and potential applications:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 1-Piperidinecarboxylic acid | Structure | Contains a carboxylic acid group; used in drug synthesis. |
| 4-Aminopiperidine | Structure | Lacks ester functionality; important in neuropharmacology. |
| N-Boc-4-piperidone | Structure | Protected form; useful in synthetic pathways for complex molecules. |
This table illustrates the diversity of piperidine derivatives and their varying degrees of biological activity, emphasizing the unique positioning of this compound within this class.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Study on Binding Affinity : Research utilizing radiolabeled ligands has demonstrated that this compound exhibits significant binding affinity towards specific receptors involved in pain modulation and neurological functions.
- Development of Novel Therapeutics : In preclinical trials, derivatives of this compound have been synthesized and evaluated for their effectiveness against various disease models, indicating its potential as a lead compound for further development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table provides a structured comparison of Ethyl [4-(aminocarbonyl)-1-piperidinyl]acetate with structurally analogous piperidine derivatives, focusing on molecular features, synthesis routes, and applications.
Key Findings:
Structural Variations and Reactivity: this compound differs from Ethyl 4-oxo-1-piperidinecarboxylate by replacing the ketone group with an acetamide moiety. Compared to Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate, the absence of a benzyl group reduces steric hindrance, facilitating nucleophilic reactions at the piperidine nitrogen .
In antihistamine synthesis, it serves as a precursor for polymorphic conversions (e.g., Form III to Form I in hydroxyzine derivatives), leveraging ethyl acetate’s role in crystallization .
Research and Industrial Relevance
This compound is distinguished by its dual functionality (ester and amide), enabling diverse reactivity in drug discovery. For example, it has been utilized in synthesizing antihistaminic piperidine derivatives by Aventis Pharmaceuticals, where ethyl acetate acts as both a solvent and crystallization agent . In contrast, analogs like Ethyl 4-oxo-1-piperidinecarboxylate are restricted to ketone-based transformations, such as reductive amination .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl [4-(aminocarbonyl)-1-piperidinyl]acetate, and how are reaction conditions optimized?
- The compound is synthesized via multi-step processes, often involving nucleophilic substitution or condensation reactions. Key steps include functionalizing the piperidine ring with aminocarbonyl and acetate groups. Reaction conditions (e.g., temperature, solvent polarity, catalyst use) are optimized to enhance yield and purity. For example, aprotic solvents like DMF may improve nucleophilic substitution efficiency, while controlled pH avoids premature hydrolysis of the ester group .
- Methodological Tip : Use gradient polarity solvents (e.g., ethyl acetate/hexane) for column chromatography to isolate intermediates. Monitor reaction progress via TLC with UV visualization .
Q. How is the molecular structure of this compound validated experimentally?
- Structural confirmation relies on spectroscopic techniques:
- NMR : H and C NMR identify proton environments and carbon connectivity (e.g., distinguishing piperidine ring protons from acetate methyl groups).
- Mass Spectrometry : High-resolution MS confirms the molecular formula (CHNO) and detects fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for verifying spatial arrangement .
Q. What are the key physicochemical properties influencing its reactivity?
- The aminocarbonyl group enhances hydrogen-bonding potential, affecting solubility in polar solvents. The ethyl ester group increases lipophilicity, influencing membrane permeability in biological assays. The piperidine ring’s conformational flexibility allows interactions with planar biological targets (e.g., enzymes) .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?
- Chiral chromatography (e.g., using amylose-based columns) or enzymatic resolution (e.g., lipase-mediated hydrolysis of esters) isolates enantiomers. For example, patents describe resolving piperidine derivatives via diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
- Methodological Tip : Optimize mobile phase composition (e.g., hexane:isopropanol gradients) for HPLC-based chiral separation. Validate enantiopurity using polarimetry or circular dichroism .
Q. How do structural modifications (e.g., substituent variations on the piperidine ring) impact biological activity?
- Structure-activity relationship (SAR) studies show that:
- Electron-withdrawing groups (e.g., -CF) on the piperidine ring enhance binding to hydrophobic enzyme pockets.
- Replacing the ethyl ester with a methyl group reduces metabolic stability in vivo .
- Experimental Design : Use computational docking (e.g., AutoDock Vina) to predict binding affinities before synthesizing analogs. Validate via enzyme inhibition assays (e.g., IC measurements) .
Q. What analytical strategies address contradictions in reported biological data (e.g., conflicting IC values)?
- Discrepancies may arise from assay conditions (e.g., buffer pH, co-solvents). Standardize protocols:
- Use a common reference inhibitor (e.g., staurosporine for kinase assays).
- Control for compound purity via HPLC (>95% by area under the curve).
- Validate cell-based assays with isogenic control cell lines .
Q. How can metabolic stability and toxicity be assessed preclinically?
- In vitro Models :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
